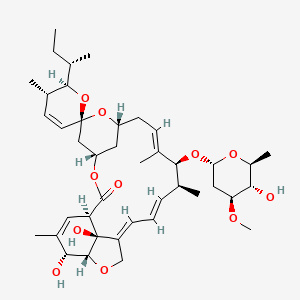
AZD3839
Descripción general
Descripción
AZD-3839 es un inhibidor potente y selectivo de la enzima convertidora de la proteína precursora de amiloide 1 (BACE1). Este compuesto destaca por su capacidad de penetrar en el cerebro y su posible uso en el tratamiento de la enfermedad de Alzheimer al reducir los niveles de amiloide-beta .
Aplicaciones Científicas De Investigación
AZD-3839 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto herramienta para estudiar la inhibición de BACE1 y sus efectos sobre la producción de amiloide-beta.
Biología: Se emplea en modelos celulares y animales para investigar el papel de BACE1 en la enfermedad de Alzheimer y otras enfermedades neurodegenerativas.
Medicina: Se explora como un posible agente terapéutico para reducir los niveles de amiloide-beta en pacientes con enfermedad de Alzheimer.
Industria: Se utiliza en el desarrollo de nuevos inhibidores de BACE1 y compuestos relacionados para la investigación farmacéutica
Mecanismo De Acción
AZD-3839 ejerce sus efectos inhibiendo BACE1, una enzima implicada en la producción de péptidos amiloide-beta. Al unirse al sitio activo de BACE1, AZD-3839 evita la escisión de la proteína precursora de amiloide, reduciendo así la formación de amiloide-beta. Se cree que esta reducción en los niveles de amiloide-beta mitiga los procesos patológicos asociados con la enfermedad de Alzheimer .
Análisis Bioquímico
Biochemical Properties
AZD3839 inhibits BACE1 activity in a concentration-dependent manner . It interacts with the enzyme BACE1, which is involved in the processing of the amyloid precursor protein (APP) and formation of amyloid β peptide (Aβ) species .
Cellular Effects
This compound has been shown to reduce Aβ and sAPPβ release from modified and wild-type human SH-SY5Y cells and mouse N2A cells as well as from mouse and guinea pig primary cortical neurons . This suggests that this compound can influence cell function by modulating the release of these proteins.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of BACE1, an enzyme that plays a key role in the formation of amyloid β peptide (Aβ) species . By inhibiting this enzyme, this compound reduces the levels of Aβ, which is implicated in the pathogenesis of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
This compound exhibits dose- and time-dependent lowering of plasma, brain, and cerebrospinal fluid Aβ levels in mouse, guinea pig, and non-human primate . This suggests that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
In preclinical animal models, the concentration-effect relationship of Aβ40 reduction revealed that this compound achieved a maximal inhibition of ∼60–70%, with the exception of the brain compartment in guinea pig . This indicates that the effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
This compound is involved in the metabolic pathway of the amyloid precursor protein (APP), specifically in the formation of amyloid β peptide (Aβ) species . It interacts with the enzyme BACE1 in this pathway .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de AZD-3839 implica múltiples pasos, comenzando generalmente con la preparación de intermediarios clave a través de diversas reacciones orgánicas. La ruta sintética exacta puede variar, pero generalmente incluye pasos como sustitución nucleofílica, ciclización y procesos de purificación. Las condiciones de reacción específicas, como la temperatura, el disolvente y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de AZD-3839 probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para reactores a gran escala, asegurando un control de calidad consistente y cumpliendo con las normas regulatorias para la producción farmacéutica. Las técnicas como la química de flujo continuo podrían emplearse para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
AZD-3839 sufre diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede modificar los grupos funcionales en la molécula, alterando potencialmente su actividad.
Reducción: Esta reacción puede usarse para reducir grupos funcionales específicos, impactando la estabilidad y la reactividad del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede generar derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de análogos sustituidos con actividades biológicas potencialmente diferentes .
Comparación Con Compuestos Similares
Compuestos Similares
LY2886721: Otro inhibidor de BACE1 con propiedades similares pero diferentes perfiles farmacocinéticos.
MK-8931 (Verubecestat): Un inhibidor de BACE1 que ha sido sometido a ensayos clínicos para la enfermedad de Alzheimer.
E2609 (Elenbecestat): Un inhibidor de BACE1 con una estructura química y un mecanismo de acción distintos
Singularidad de AZD-3839
AZD-3839 es único debido a su alta selectividad para BACE1 sobre otras proteasas, como BACE2 y catepsina D. Esta selectividad reduce la probabilidad de efectos fuera del objetivo, lo que lo convierte en un candidato prometedor para el desarrollo terapéutico. Además, su capacidad de penetrar en el cerebro y reducir eficazmente los niveles de amiloide-beta en modelos preclínicos destaca su potencial como tratamiento para la enfermedad de Alzheimer .
Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!
Propiedades
IUPAC Name |
(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N5/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15/h1-13,22H,(H2,28,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXBCEQZNKUUIP-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227163-84-9 | |
| Record name | AZD3839 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227163849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3839 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12368 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | [2-[7-[2-(4-Cyano-2-fluorophenoxy)ethyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-yl]ethyl]carbamic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-3839 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ID590133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)









